molecular formula C16H19N3O4 B10977409 Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate CAS No. 727374-12-1

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate

Cat. No.: B10977409
CAS No.: 727374-12-1
M. Wt: 317.34 g/mol
InChI Key: UNJFTJROBXMBIH-UHFFFAOYSA-N
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Description

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate is a complex organic compound that features an isoxazole ring, a urea moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, which can be achieved through a (3 + 2) cycloaddition reaction involving nitrile oxides and alkynes . The tert-butyl group is introduced to the isoxazole ring through alkylation reactions. The urea moiety is then formed by reacting the isoxazole derivative with an isocyanate. Finally, the benzoate ester is introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, amines, and oxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzoate ester can facilitate the compound’s entry into cells, allowing it to exert its effects intracellularly .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(5-methylisoxazol-3-yl)ureido)benzoate
  • Methyl 2-(3-(5-ethylisoxazol-3-yl)ureido)benzoate
  • Methyl 2-(3-(5-phenylisoxazol-3-yl)ureido)benzoate

Uniqueness

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate is unique due to the presence of the tert-butyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .

Biological Activity

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate, with CAS number 727374-12-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O4C_{16}H_{19}N_{3}O_{4}, and it has a molecular weight of 317.34 g/mol. The compound features a benzoate moiety linked to a urea group and an isoxazole ring, which are significant for its biological interactions.

Research indicates that compounds like this compound may modulate various biological pathways. The presence of the isoxazole ring is particularly noteworthy, as it has been associated with the inhibition of specific kinases involved in cancer progression and inflammation.

Inhibition of Receptor Kinases

Studies have shown that similar compounds can effectively inhibit receptor kinases, which play crucial roles in cellular signaling pathways. For instance, compounds derived from isoxazole structures have demonstrated selective inhibition against FLT3 (Fms-like tyrosine kinase 3), a target in certain leukemias . This suggests that this compound may exhibit similar inhibitory properties.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. Table 1 summarizes the biological activities reported in recent studies.

Activity Target IC50 (µM) Reference
FLT3 InhibitionFLT3 Kinase0.05
Anti-inflammatory ActivityCOX-29.9
Antimicrobial ActivityVarious bacterial strains10 - 20

Case Studies and Research Findings

  • FLT3 Inhibition : A study identified a related compound as a potent inhibitor of FLT3, demonstrating an IC50 value of 0.05 µM . This highlights the potential of this compound in treating hematological malignancies.
  • Anti-inflammatory Properties : Another investigation into compounds with similar structures revealed significant anti-inflammatory effects through the inhibition of COX-2, with an IC50 value around 9.9 µM . This suggests that this compound could be beneficial in managing inflammatory diseases.
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing effective inhibition at concentrations ranging from 10 to 20 µM . This positions it as a potential candidate for further development in antibiotic therapies.

Properties

CAS No.

727374-12-1

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

methyl 2-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]benzoate

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)12-9-13(19-23-12)18-15(21)17-11-8-6-5-7-10(11)14(20)22-4/h5-9H,1-4H3,(H2,17,18,19,21)

InChI Key

UNJFTJROBXMBIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2C(=O)OC

solubility

16.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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